molecular formula C16H16 B6325871 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane CAS No. 695227-47-5

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane

Cat. No.: B6325871
CAS No.: 695227-47-5
M. Wt: 208.30 g/mol
InChI Key: DZTRXZDKDKFXKU-UHFFFAOYSA-N
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Description

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is an organometallic compound that features a cyclopentadienyl ring and an indene moiety connected by an ethane bridge

Preparation Methods

The synthesis of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane typically involves the following steps:

    Indenylation: The indene moiety is introduced via a reaction involving indene and a suitable reagent, often under catalytic conditions.

    Coupling Reaction: The final step involves coupling the cyclopentadienyl and indene groups through an ethane bridge, which can be achieved using various coupling agents and catalysts.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, depending on the specific application.

Comparison with Similar Compounds

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be compared with other similar compounds, such as:

    Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl structure but different reactivity and applications.

    Indenyl Complexes: Compounds featuring the indene moiety, which may exhibit different chemical behaviors and uses.

    Cyclopentadienyl Complexes: Other compounds with the cyclopentadienyl group, which can be used in various catalytic and material science applications.

Properties

IUPAC Name

1-(2-cyclopenta-1,3-dien-1-ylethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-6-13(5-1)9-10-15-12-11-14-7-3-4-8-16(14)15/h1-5,7-8,11-12,15H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTRXZDKDKFXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1CCC2C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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